[4,4'-Bipyridine]-3,3'-diamine
Description
[4,4'-Bipyridine]-3,3'-diamine is a heteroaromatic compound consisting of two pyridine rings connected at the 4,4' positions, with amino (-NH₂) substituents at the 3 and 3' positions (Figure 1). This structural motif confers unique electronic and coordination properties, making it valuable in metal-organic frameworks (MOFs), catalysis, and supramolecular chemistry. The amino groups enhance nucleophilicity and hydrogen-bonding capacity, distinguishing it from unsubstituted 4,4'-bipyridine .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(3-aminopyridin-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H10N4/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H,11-12H2 |
InChI Key |
FCOWDEJLYZAJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=C(C=NC=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyridine]-3,3’-diamine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method involves the homocoupling of halopyridines in the presence of copper.
Wurtz Coupling: This method involves the reaction of halopyridines with sodium metal.
Industrial Production Methods
Industrial production of [4,4’-Bipyridine]-3,3’-diamine often employs large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bipyridine]-3,3’-diamine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
[4,4’-Bipyridine]-3,3’-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [4,4’-Bipyridine]-3,3’-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Positional Isomers: Diamino-bipyridines
- 3,3'-Diamino-2,2'-bipyridine Unlike [4,4'-Bipyridine]-3,3'-diamine, this isomer has pyridine rings connected at 2,2' positions. The altered connectivity reduces conjugation between rings, lowering electronic delocalization. The 3,3'-amino groups retain hydrogen-bonding capacity but are sterically hindered, affecting metal coordination .
- 4,4'-Diamino-2,2'-bipyridine Here, amino groups are at the 4,4' positions of 2,2'-bipyridine. The shorter inter-ring distance (vs. 4,4'-bipyridine) increases rigidity, while amino groups enhance π-backbonding in metal complexes. This compound is less studied in MOFs but shows promise in catalysis .
Key Difference : The connectivity (4,4' vs. 2,2') and substituent positions dictate electronic communication between rings and steric accessibility for coordination.
Halogenated Analogues
4,4'-Dichloro-3,3'-bipyridine (CAS 27353-36-2)
Replacing -NH₂ with -Cl groups eliminates hydrogen-bonding capacity and increases electron-withdrawing effects. This reduces nucleophilicity but enhances stability under oxidative conditions. Such derivatives are used in organic electronics and as intermediates in cross-coupling reactions .- 3,3'-Dichlorobenzidine A non-pyridine analogue with chlorine at 3,3' positions on a biphenyl backbone. The absence of nitrogen atoms limits coordination chemistry but makes it useful in polymer synthesis (e.g., polyurethanes) .
Key Difference : Halogenation vs. amination alters electronic properties (electron-withdrawing vs. donating) and application scope (coordination chemistry vs. polymer synthesis).
Alkylated Derivatives
- 3,3’-Ditridecyl-4,4’-bipyridine
Long alkyl chains (-C₁₃H₂₇) at 3,3' positions increase hydrophobicity, enabling self-assembly into lipid-like membranes. This contrasts with [4,4'-Bipyridine]-3,3'-diamine, which favors hydrophilic interactions .
Key Difference: Alkyl chains vs. amino groups dictate solubility and supramolecular behavior (hydrophobic vs. hydrophilic domains).
Methyl-Substituted Analogues
- 3,3'-Dimethylbenzidine
A biphenyl derivative with -CH₃ groups at 3,3' positions. The lack of pyridine rings limits π-π stacking and metal coordination but enhances thermal stability in dyes and polymers .
Key Difference : Pyridine rings vs. benzene rings influence electronic properties (basic nitrogen vs. inert carbons) and coordination versatility.
Table 1: Structural and Functional Comparison
Research Findings
- Coordination Chemistry: [4,4'-Bipyridine]-3,3'-diamine forms stable complexes with transition metals (e.g., Ni²⁺, Ru²⁺) due to the dual donor sites (-NH₂ and pyridine N). In contrast, dichloro derivatives require stronger Lewis acids for coordination .
- MOF Performance: In Ni₂(4,4’-bipyridine)₃(NO₃)₄, amino substituents enhance methanol adsorption (4 molecules per unit) via H-bonding, outperforming non-aminated linkers .
- Catalytic Activity: Ruthenium complexes with [4,4'-Bipyridine]-3,3'-diamine show higher turnover frequencies in hydrogenation reactions compared to methyl-substituted analogues due to improved electron donation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
